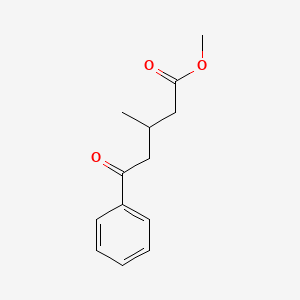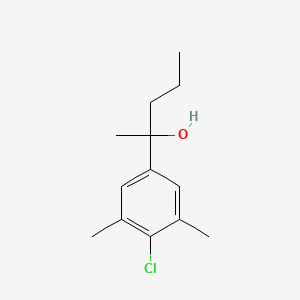
2-(4-Chloro-3,5-dimethylphenyl)-2-pentanol
描述
2-(4-Chloro-3,5-dimethylphenyl)-2-pentanol is an organic compound characterized by the presence of a chlorinated aromatic ring and a pentanol side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3,5-dimethylphenyl)-2-pentanol typically involves the chlorination of 3,5-dimethylphenol followed by a series of reactions to introduce the pentanol side chain. The chlorination step can be achieved using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
化学反应分析
Types of Reactions
2-(4-Chloro-3,5-dimethylphenyl)-2-pentanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (H2SO4) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while substitution can introduce various functional groups onto the aromatic ring .
科学研究应用
2-(4-Chloro-3,5-dimethylphenyl)-2-pentanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of disinfectants and antiseptics.
作用机制
The mechanism of action of 2-(4-Chloro-3,5-dimethylphenyl)-2-pentanol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. This compound targets specific pathways involved in cell membrane synthesis and function .
相似化合物的比较
Similar Compounds
4-Chloro-3,5-dimethylphenol: Shares a similar aromatic structure but lacks the pentanol side chain.
4-Bromo-3,5-dimethylphenol: Similar structure with a bromine substituent instead of chlorine.
2-Chloro-5-hydroxy-1,3-dimethylbenzene: Another chlorinated derivative with different functional groups.
Uniqueness
2-(4-Chloro-3,5-dimethylphenyl)-2-pentanol is unique due to its specific combination of a chlorinated aromatic ring and a pentanol side chain, which imparts distinct chemical and biological properties compared to its analogs .
属性
IUPAC Name |
2-(4-chloro-3,5-dimethylphenyl)pentan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClO/c1-5-6-13(4,15)11-7-9(2)12(14)10(3)8-11/h7-8,15H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWKQHXMUZBWRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC(=C(C(=C1)C)Cl)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901225923 | |
| Record name | Benzenemethanol, 4-chloro-α,3,5-trimethyl-α-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901225923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443302-82-6 | |
| Record name | Benzenemethanol, 4-chloro-α,3,5-trimethyl-α-propyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443302-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 4-chloro-α,3,5-trimethyl-α-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901225923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-3-[3-(methylthio)phenyl]-1-propene](/img/structure/B7997346.png)
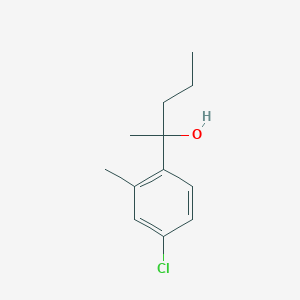
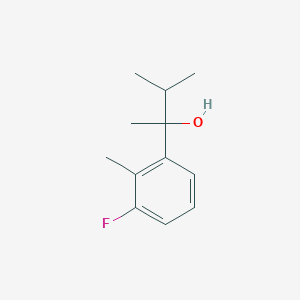
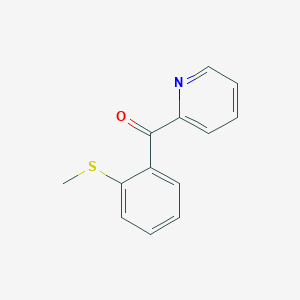
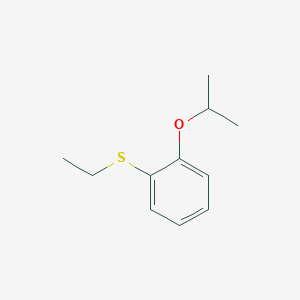
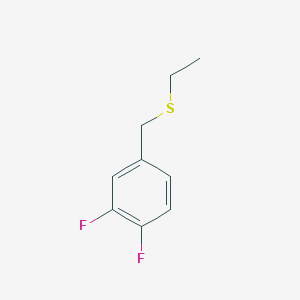
![1,3-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7997392.png)
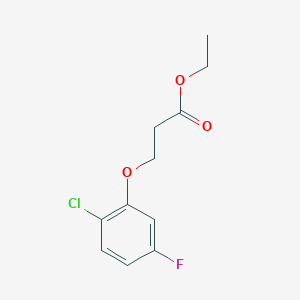

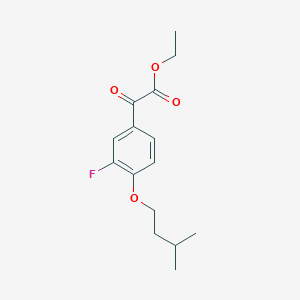
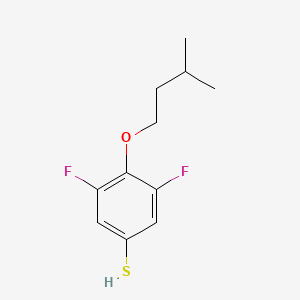
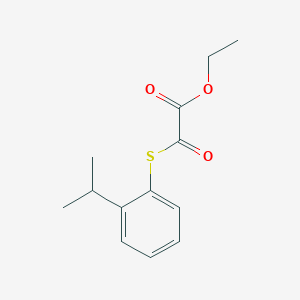
![4-Fluoro-2-[(4-ethylpiperazino)methyl]thiophenol](/img/structure/B7997435.png)
